Cyclohexene, 1-ethoxynonafluoro-

Description

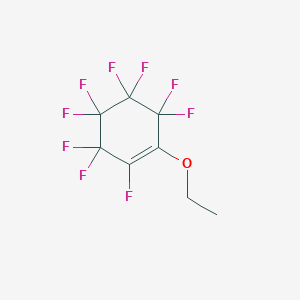

Cyclohexene, 1-ethoxynonafluoro- (CAS: Not explicitly provided in evidence) is a fluorinated cyclohexene derivative characterized by an ethoxy group (-OCH₂CH₃) and nine fluorine atoms substituted on the cyclohexene ring. Its structure combines the reactivity of the cyclohexene double bond with the electron-withdrawing effects of fluorine atoms, which enhance thermal stability and resistance to oxidation .

Properties

CAS No. |

2251-83-4 |

|---|---|

Molecular Formula |

C8H5F9O |

Molecular Weight |

288.11 g/mol |

IUPAC Name |

1-ethoxy-2,3,3,4,4,5,5,6,6-nonafluorocyclohexene |

InChI |

InChI=1S/C8H5F9O/c1-2-18-4-3(9)5(10,11)7(14,15)8(16,17)6(4,12)13/h2H2,1H3 |

InChI Key |

XPHSDHDMBQDUMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoethoxynonafluorocyclohexene can be synthesized through several methods. One common approach involves the fluorination of cyclohexene derivatives using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms at specific positions on the cyclohexene ring.

Industrial Production Methods

In industrial settings, the production of monoethoxynonafluorocyclohexene often involves large-scale fluorination processes. These processes utilize specialized equipment and reactors designed to handle the highly reactive nature of fluorine. The reaction conditions, including temperature, pressure, and reaction time, are carefully optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Monoethoxynonafluorocyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated cyclohexanone derivatives.

Reduction: Reduction reactions can convert monoethoxynonafluorocyclohexene into partially or fully hydrogenated products.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Fluorinated cyclohexanone derivatives.

Reduction: Partially or fully hydrogenated fluorinated cyclohexene derivatives.

Substitution: Various substituted fluorinated cyclohexene derivatives.

Scientific Research Applications

Monoethoxynonafluorocyclohexene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.

Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for biological studies.

Medicine: Monoethoxynonafluorocyclohexene derivatives are investigated for their potential use in pharmaceuticals, particularly in drug design and development.

Industry: The compound is employed in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of monoethoxynonafluorocyclohexene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Cyclohexene Derivatives

Fluorination significantly alters chemical reactivity and physical properties. Below is a comparative analysis with other fluorinated cyclohexene analogs:

Key Findings :

- Fluorine Content: Higher fluorine content (e.g., decafluoro- derivatives) correlates with increased chemical inertness and thermal stability, making such compounds suitable for industrial applications like non-reactive solvents .

- Functional Groups: The ethoxy group in 1-ethoxynonafluoro- introduces bioactivity, distinguishing it from non-functionalized fluorinated analogs. This group may facilitate interactions with biological targets .

- Reactivity : Bromo- and chloro-substituted fluorocyclohexenes (e.g., 1-(2-bromo-tetrafluoroethyl)-) exhibit enhanced electrophilicity, enabling use in cross-coupling reactions .

Non-Fluorinated Cyclohexene Analogs

Comparison with non-fluorinated cyclohexenes highlights the role of fluorine in modulating properties:

Key Findings :

- Electrophilic Reactivity: Non-fluorinated analogs (e.g., 1-chloro-4-(chlorovinyl)-) are more reactive toward electrophilic addition, making them valuable in polymerization .

- Biological Relevance : Chiral analogs like 1-methyl-4-(1-methylethenyl)-cyclohexene are critical in natural product synthesis due to stereochemical specificity .

Stability and Reactivity

- Ozonolysis Studies: Cyclohexene ozonolysis generates oxygenated products (e.g., C₅H₆Oₓ), but fluorinated derivatives like 1-ethoxynonafluoro- likely resist such degradation due to fluorine’s electron-withdrawing effects, as seen in perfluorinated compounds .

- Extraction Efficiency: Fluorinated solvents (e.g., FC-113) are safer alternatives to methylene chloride, suggesting that 1-ethoxynonafluoro- derivatives could serve as green solvents in analytical chemistry .

Industrial and Pharmaceutical Potential

- Bioactivity: The ethoxy group in 1-ethoxynonafluoro- may mimic bioactive motifs in drugs, similar to diphenylamine analogs used in oncology .

- Thermal Stability: High fluorine content makes it suitable for high-temperature applications, contrasting with thermally labile non-fluorinated cyclohexenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.